

# Application Notes and Protocols: Preparation of Deanol Orotate for Simultaneous Intracarotid Administration

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## Compound of Interest

Compound Name: *Deanol orotate*

Cat. No.: B1669967

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Disclaimer: This document provides a theoretical framework for the preparation of **deanol orotate** for research purposes. The synthesis and administration of this compound have not been validated for clinical use and must be performed in a controlled laboratory setting by qualified professionals. All procedures should be adapted and validated by the end-user.

## Introduction

Deanol, also known as dimethylaminoethanol (DMAE), is a precursor to choline and has been investigated for its potential role in acetylcholine synthesis.<sup>[1][2]</sup> Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.<sup>[3][4]</sup> The salt, **deanol orotate**, combines these two molecules, potentially offering a dual mechanism of action. Intracarotid administration is a specialized drug delivery route that allows for targeted delivery to the brain, bypassing the blood-brain barrier to some extent and achieving higher local concentrations.

These application notes provide a comprehensive, theoretical protocol for the synthesis, formulation, and quality control of **deanol orotate** intended for intracarotid administration in a research setting.

## Synthesis of Deanol Orotate (Theoretical Protocol)

The synthesis of **deanol orotate** (CAS: 1446-06-6) is based on a standard acid-base neutralization reaction between orotic acid and deanol.[5][6]

## 2.1 Materials and Equipment

- Orotic Acid (MW: 156.10 g/mol )
- 2-(Dimethylamino)ethanol (Deanol) (MW: 89.14 g/mol )
- Ethanol (95% and absolute)
- Deionized Water
- Magnetic stirrer with heating plate
- Reaction flask and condenser
- Büchner funnel and vacuum flask
- Drying oven or vacuum desiccator

## 2.2 Synthesis Protocol

- Dissolution of Orotic Acid: In a reaction flask, suspend 1 mole equivalent of orotic acid in a minimal amount of a 1:1 ethanol/water mixture. Heat the suspension to 60-70°C with continuous stirring to aid dissolution.
- Addition of Deanol: Slowly add 1 mole equivalent of deanol to the heated suspension dropwise over 30 minutes.
- Reaction: Maintain the reaction mixture at 70°C with stirring for 2-3 hours. The solution should become clear as the salt forms.
- Crystallization: Cool the reaction mixture slowly to room temperature, then place it in an ice bath (0-4°C) for at least 2 hours to induce crystallization of the **deanol orotate** salt.
- Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the crystals with a small amount of cold, absolute ethanol to remove any unreacted starting materials.
- **Drying:** Dry the purified **deanol orotate** crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
- **Characterization:** Confirm the identity and purity of the synthesized salt using techniques such as melting point determination, FTIR, and <sup>1</sup>H-NMR spectroscopy.

## Formulation for Intracarotid Administration

The formulation of a sterile solution for intracarotid injection requires careful consideration of solubility, pH, tonicity, and sterility to ensure safety and efficacy.[7][8]

### 3.1 Materials and Equipment

- Synthesized **Deanol Orotate** powder
- Water for Injection (WFI)
- Propylene Glycol (PG)
- Sodium Chloride
- Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment
- Sterile membrane filters (0.22 µm)
- Aseptic filling hood (Laminar Flow Hood)
- Sterile vials and stoppers

### 3.2 Formulation Protocol (Aseptic Process)

- **Vehicle Preparation:** In a sterile beaker within an aseptic environment, mix 20% (v/v) propylene glycol with 80% (v/v) Water for Injection.

- Solubilization: Slowly add the calculated amount of **deanol orotate** powder to the vehicle while stirring continuously. Gentle warming (not exceeding 40°C) may be applied if necessary to facilitate dissolution.
- Tonicity Adjustment: Dissolve sodium chloride in the solution to achieve an isotonic formulation (approximately 0.9% w/v, adjusted based on the contribution of the active ingredient).
- pH Adjustment: Measure the pH of the solution and adjust to a physiologically compatible range (e.g., 7.0-7.4) using 0.1 N HCl or 0.1 N NaOH.
- Final Volume: Add Water for Injection to reach the final target volume and stir until a homogenous solution is obtained.
- Sterile Filtration: Filter the final solution through a sterile 0.22 µm membrane filter directly into a sterile receiving vessel.
- Aseptic Filling: Under aseptic conditions, dispense the sterile-filtered solution into pre-sterilized vials.
- Sealing: Securely seal the vials with sterile stoppers and crimp caps.

## Data Presentation

The following tables summarize the quantitative data for the formulation and quality control specifications for the final **deanol orotate** injectable solution.

Table 1: **Deanol Orotate** Formulation Composition

Component	Quantity per mL	Purpose
Deanol Orotate	10 mg (example)	Active Pharmaceutical Ingredient
Propylene Glycol	0.2 mL	Co-solvent for solubility enhancement <sup>[9]</sup>
Sodium Chloride	q.s. to isotonicity	Tonicity adjusting agent
0.1 N HCl / 0.1 N NaOH	q.s. to pH 7.2 ± 0.2	pH adjusting agent

| Water for Injection (WFI) | q.s. to 1.0 mL | Vehicle |

Table 2: Quality Control Specifications for **Deanol Orotate** Injection

Test	Method	Acceptance Criteria
Appearance	Visual Inspection	<b>Clear, colorless solution, free from visible particulates.</b>
Identity	HPLC (retention time)	Retention time of the major peak corresponds to that of the deanol orotate reference standard.
Assay (Content)	HPLC-UV	90.0% - 110.0% of the labeled amount.
Purity/Impurities	HPLC-UV	Orotic Acid: ≤ 0.5%, Deanol: ≤ 0.5%, Any other individual impurity: ≤ 0.2%, Total Impurities: ≤ 1.0%.
pH	USP <791>	7.0 - 7.4
Particulate Matter	USP <788>	≥10 $\mu$ m: ≤6000 particles/container, ≥25 $\mu$ m: ≤600 particles/container.
Sterility	USP <71>	Must meet the requirements of the sterility test (no microbial growth). <a href="#">[10]</a>

| Bacterial Endotoxins | USP <85> (LAL Test) | ≤ 175/V EU/mL (V=max recommended dose in mL/hr), specific limit to be determined.[\[11\]](#)[\[12\]](#) |

## Experimental Protocols: Quality Control

Rigorous quality control testing is mandatory for all parenteral preparations to ensure their safety, identity, strength, quality, and purity.[\[13\]](#)[\[14\]](#)[\[15\]](#)

5.1 Identity and Assay by High-Performance Liquid Chromatography (HPLC) This method allows for the simultaneous quantitation of **deanol orotate** and its potential degradation

products or starting materials. A mixed-mode chromatography approach may be effective for separating the basic drug and its acidic counter-ion.[16]

- Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detector: UV at a wavelength appropriate for orotic acid (e.g., 280 nm).
- Injection Volume: 20  $\mu$ L.
- Procedure: Prepare a standard solution of **deanol orotate** reference standard and a sample solution of the formulated product. Inject both into the HPLC system.
- Identity: The principal peak in the sample chromatogram should correspond in retention time to that of the standard.
- Assay: Calculate the content of **deanol orotate** in the sample by comparing the peak area with that of the standard.

**5.2 Sterility Testing** Sterility testing must be performed under strict aseptic conditions to avoid contamination.[17][18]

- Method: Membrane Filtration as per USP <71>.
- Procedure:
  - Pool the contents of a representative number of vials.
  - Pass the pooled solution through a 0.45  $\mu$ m membrane filter.
  - Rinse the filter with a sterile diluting fluid.
  - Aseptically cut the membrane in half. Place one half in Fluid Thioglycollate Medium (for anaerobic bacteria) and the other half in Soybean-Casein Digest Medium (for aerobic

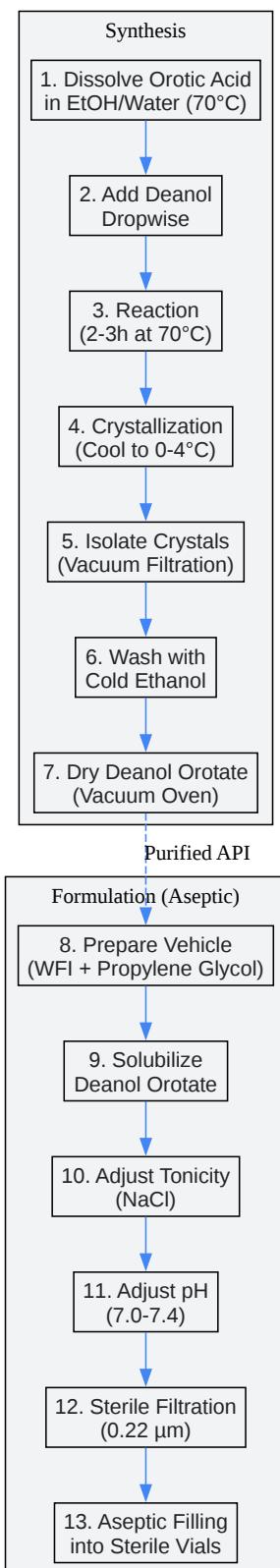
bacteria and fungi).

- Incubate the media for not less than 14 days.
- Acceptance Criteria: No evidence of microbial growth during the incubation period.

5.3 Bacterial Endotoxin Testing (LAL Test) This test detects or quantifies endotoxins from Gram-negative bacteria.

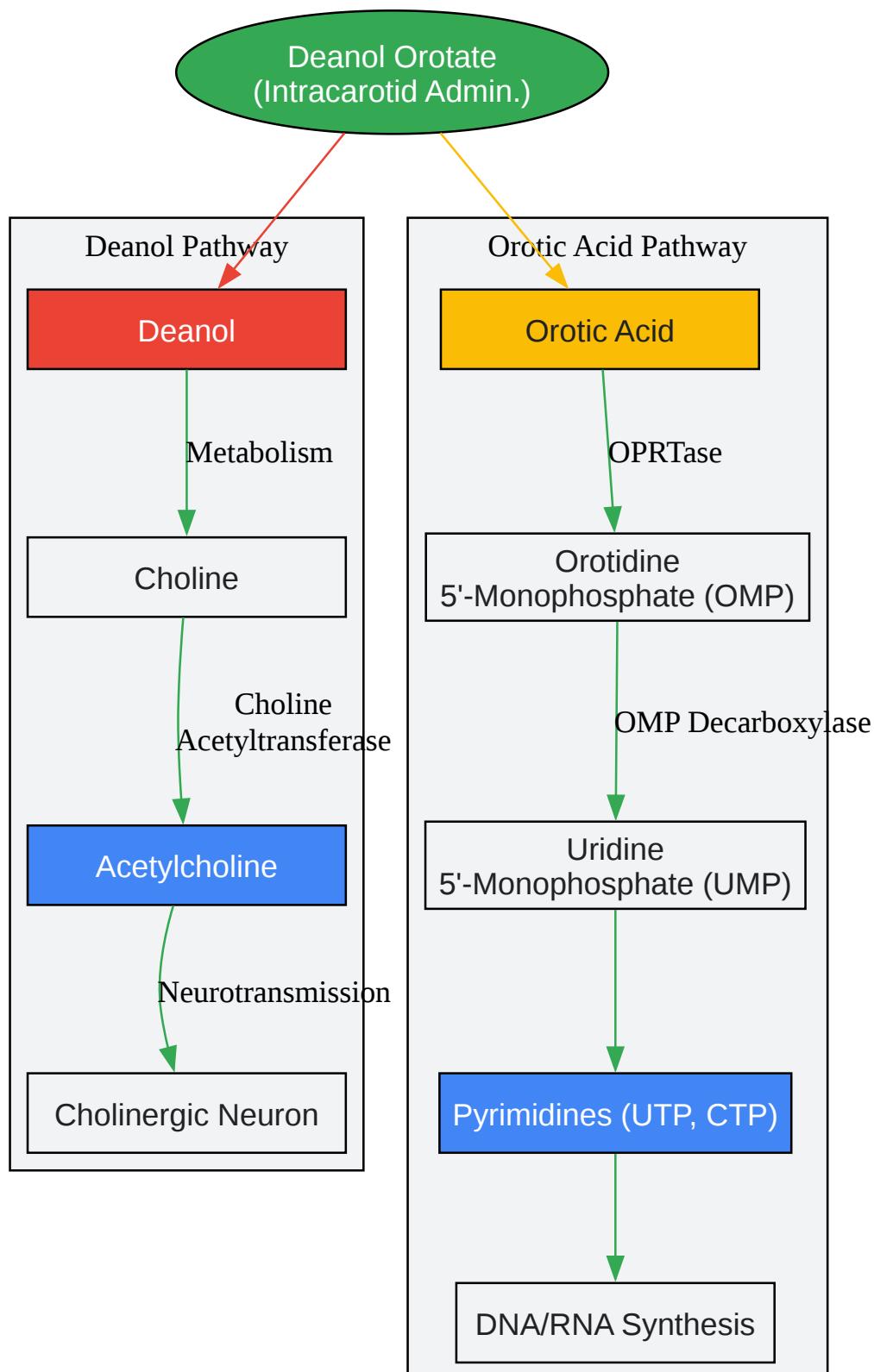
- Method: Limulus Amebocyte Lysate (LAL) test, Gel-clot technique as per USP <85>.
- Procedure:
  - Perform a test for interfering factors to ensure the sample does not inhibit or enhance the reaction.
  - Mix aliquots of the **deanol orotate** solution (in a series of dilutions) with LAL reagent in depyrogenated tubes.
  - Incubate the tubes at  $37 \pm 1^{\circ}\text{C}$  for  $60 \pm 2$  minutes.
  - After incubation, invert the tubes and observe for the formation of a solid gel clot.
- Acceptance Criteria: The endotoxin level must be below the calculated endotoxin limit for the product.

## Visualization



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Caption: Experimental workflow for **deanol orotate** synthesis and formulation.

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Caption: Hypothetical signaling pathways for **deanol orotate**.

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